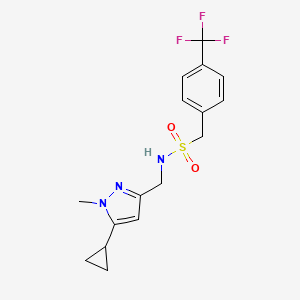
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H18F3N3O2S and its molecular weight is 373.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C15H16F3N3O2S and a molecular weight of approximately 367.37 g/mol. The structure includes a pyrazole ring, a trifluoromethyl-substituted phenyl group, and a methanesulfonamide moiety, which are critical for its biological activity.
The biological activity of this compound primarily involves the inhibition of specific enzymes or receptors. The pyrazole ring can interact with cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This interaction may lead to anti-inflammatory effects, making it a candidate for treating conditions like arthritis .
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit potent COX-2 inhibitory activity. In vitro studies have shown that these compounds can significantly reduce prostaglandin E2 production, a key mediator in inflammation .
Antimicrobial Activity
The trifluoromethyl group is known to enhance the antimicrobial properties of compounds. Studies have demonstrated that derivatives containing this moiety exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, related pyrazole derivatives have shown minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against MRSA .
Cytotoxicity Studies
Cytotoxicity assessments reveal varying degrees of toxicity among similar compounds. For example, some derivatives demonstrated IC50 values ranging from 7 to 9 µg/mL in cancer cell lines, indicating potential as anti-cancer agents while maintaining acceptable safety profiles .
Study 1: Synthesis and Evaluation of Pyrazole Derivatives
A study focused on synthesizing sulfonamide-containing pyrazole derivatives evaluated their ability to inhibit COX enzymes in both in vitro and in vivo models. Among the synthesized compounds, several exhibited potent COX-2 inhibition with favorable pharmacokinetic properties, suggesting their potential for therapeutic applications in inflammatory diseases .
Study 2: Antimicrobial Efficacy Against Bacterial Strains
In another investigation, a series of trifluoromethyl-substituted pyrazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with specific substitutions showed enhanced efficacy against Gram-positive bacteria, including MRSA, with MIC values comparable to established antibiotics .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2S/c1-22-15(12-4-5-12)8-14(21-22)9-20-25(23,24)10-11-2-6-13(7-3-11)16(17,18)19/h2-3,6-8,12,20H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMLMNITGYUHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














